![molecular formula C18H17ClN2O2 B233909 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BZP and is a member of the benzodiazepine family of compounds. BZP has been shown to possess several unique properties that make it an attractive candidate for further study.
Wirkmechanismus
The exact mechanism of action of BZP is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and sedation. BZP is thought to enhance the activity of this receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
BZP has been shown to have several biochemical and physiological effects. In animal studies, BZP has been shown to reduce anxiety and induce sedation. It has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. BZP has also been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BZP is its unique properties, which make it an attractive candidate for further study. BZP has been shown to possess anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders. It has also been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. However, one of the main limitations of BZP is its potential toxicity, which must be carefully evaluated before it can be used in any application.
Zukünftige Richtungen
There are several potential future directions for the study of BZP. In medicine, BZP could be further studied for its potential use in the treatment of anxiety disorders and epilepsy. In agriculture, BZP could be further studied for its potential use as an insecticide. In materials science, BZP could be further studied for its unique optical and electronic properties, which could lead to the development of new materials.
Conclusion
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide, or BZP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BZP has been shown to possess several unique properties that make it an attractive candidate for further study. While there are limitations to its use, BZP has the potential to be a valuable tool in the development of new treatments for anxiety disorders, epilepsy, and insecticides, as well as the development of new materials.
Synthesemethoden
The synthesis of BZP involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-(1,3-benzoxazol-2-yl)phenol in the presence of a base such as triethylamine. The resulting product is then reacted with 2,2-dimethylpropanoic acid chloride to yield BZP.
Wissenschaftliche Forschungsanwendungen
BZP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BZP has been shown to possess anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders. In agriculture, BZP has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. In materials science, BZP has been shown to possess unique optical and electronic properties, making it a potential candidate for the development of new materials.
Eigenschaften
Produktname |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide |
---|---|
Molekularformel |
C18H17ClN2O2 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2,3)17(22)21-14-10-11(8-9-12(14)19)16-20-13-6-4-5-7-15(13)23-16/h4-10H,1-3H3,(H,21,22) |
InChI-Schlüssel |
KFFQXCUSQKUBIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.